molecular formula C13H27N3O2 B3277134 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane CAS No. 65478-96-8

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane

Número de catálogo B3277134
Número CAS: 65478-96-8
Peso molecular: 257.37 g/mol
Clave InChI: XBARHICQDZOTFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane (also known as DMTBMD) is a synthetic compound that belongs to the class of diazinanes. It is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Due to its unique structure and properties, DMTBMD has attracted considerable attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Mecanismo De Acción

The mechanism of action of DMTBMD involves the inhibition of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates and inactivates insulin receptor substrates (IRS), which are key components of the insulin signaling pathway. By inhibiting PTP1B, DMTBMD enhances insulin signaling and promotes glucose uptake and metabolism in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
DMTBMD has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include:
- Inhibition of PTP1B activity
- Enhancement of insulin signaling and glucose uptake
- Reduction of blood glucose levels
- Improvement of glucose tolerance
- Increase in insulin sensitivity
- Reduction of body weight and adiposity
- Improvement of lipid metabolism

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DMTBMD in lab experiments include its high potency and selectivity for PTP1B, its ability to improve insulin sensitivity and glucose metabolism, and its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. However, there are also some limitations to using DMTBMD in lab experiments. These include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful dosing and administration to avoid unwanted side effects.

Direcciones Futuras

There are several potential future directions for research on DMTBMD and its applications in the treatment of type 2 diabetes and other metabolic disorders. These include:
- Development of more efficient and scalable synthesis methods for DMTBMD
- Optimization of the dosing and administration of DMTBMD to maximize its therapeutic effects while minimizing side effects
- Investigation of the effects of DMTBMD on other metabolic pathways and signaling pathways
- Exploration of the potential use of DMTBMD in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders
- Development of new analogs of DMTBMD with improved properties and efficacy
In conclusion, 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane is a promising compound that has shown potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its unique structure and properties make it a valuable tool for studying insulin signaling and glucose metabolism in vitro and in vivo. Further research is needed to fully understand its mechanism of action, optimize its dosing and administration, and explore its potential in combination with other drugs or therapies.

Aplicaciones Científicas De Investigación

DMTBMD has been extensively studied in the context of type 2 diabetes and other metabolic disorders. In vitro studies have shown that DMTBMD can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of type 2 diabetes have demonstrated that DMTBMD can reduce blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B, which leads to the activation of insulin signaling pathways.

Propiedades

IUPAC Name

1,3-ditert-butyl-5-methyl-5-nitro-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-11(2,3)14-8-13(7,16(17)18)9-15(10-14)12(4,5)6/h8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARHICQDZOTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CN(C1)C(C)(C)C)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401824
Record name Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane

CAS RN

65478-96-8
Record name Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 2
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 3
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 4
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 5
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 6
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.